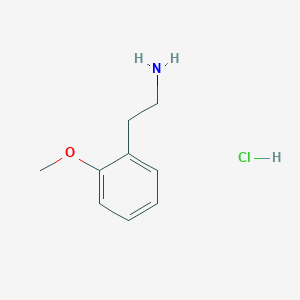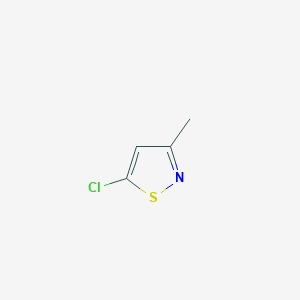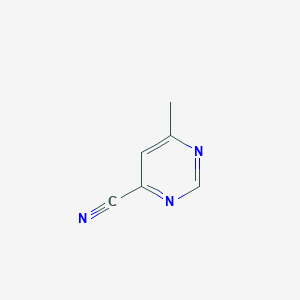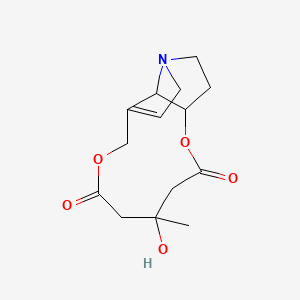
(+)-Dicrotaline
Vue d'ensemble
Description
(+)-Dicrotaline is a macrocyclic pyrrolizidine alkaloid known for its unique chemical structure and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(+)-Dicrotaline can be synthesized through a tin-mediated one-step lactonization process. This method involves the use of retronecine, a type of pyrrolizidine alkaloid, and the trimethylsilyl ether of 3-hydroxy-3-methylglutaric anhydride. The reaction yields a mixture of monoesters, which are then lactonized using pyridine-2-thiol esters to produce dicrotaline .
Industrial Production Methods
The use of tin-mediated lactonization offers a streamlined approach that could be adapted for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Dicrotaline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various epimers and derivatives of dicrotaline, which have distinct chemical and biological properties .
Applications De Recherche Scientifique
(+)-Dicrotaline has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrocyclic alkaloids and their synthesis.
Biology: Investigated for its potential effects on cellular processes and its role in plant defense mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of dicrotaline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with DNA and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Retronecine: A precursor in the synthesis of dicrotaline.
Monocrotaline: Another pyrrolizidine alkaloid with similar biological properties.
Senecionine: A structurally related compound with distinct toxicological effects.
Uniqueness of (+)-Dicrotaline
This compound’s unique macrocyclic structure and its ability to undergo various chemical reactions make it a valuable compound for research.
Propriétés
IUPAC Name |
5-hydroxy-5-methyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(18)6-11(16)19-8-9-2-4-15-5-3-10(13(9)15)20-12(17)7-14/h2,10,13,18H,3-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPPYMMHMYIYQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OCC2=CCN3C2C(CC3)OC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-87-5 | |
| Record name | (+)-Dicrotaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


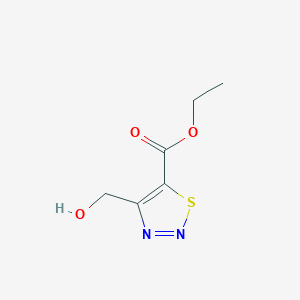
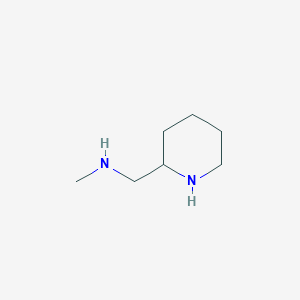
![Pyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B1611208.png)
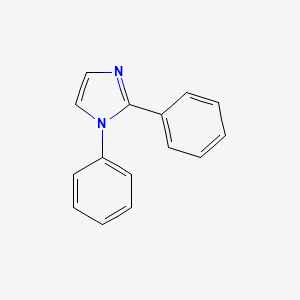


![Spiro[3.4]octan-1-one](/img/structure/B1611217.png)


![2-Methylbenzo[B]thiophene-7-carboxylic acid](/img/structure/B1611222.png)
